A Technical Guide to the Chemical Structure of Cimifugin 4'-O-beta-D-glucopyranoside
A Technical Guide to the Chemical Structure of Cimifugin 4'-O-beta-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimifugin 4'-O-beta-D-glucopyranoside is a naturally occurring chromone glycoside. It is the glycosylated derivative of cimifugin, a bioactive compound known for its anti-inflammatory properties.[1][2] The addition of a glucose moiety significantly alters the physicochemical properties of the parent aglycone, influencing its solubility, stability, and bioavailability—factors of critical importance in drug development and pharmacology.[1] This guide provides an in-depth analysis of its chemical structure, methodologies for its isolation and characterization, and the functional implications of its unique molecular architecture.
Section 1: Molecular Identity and Physicochemical Properties
The foundational step in understanding any compound is to establish its fundamental identifiers and properties. Cimifugin 4'-O-beta-D-glucopyranoside is precisely identified by a consistent set of chemical data that serves as a universal reference across scientific literature and databases.
| Identifier | Value | Source |
| IUPAC Name | (2S)-7-(hydroxymethyl)-4-methoxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | [1][3] |
| CAS Number | 1632110-81-6 | [1][4][5] |
| Molecular Formula | C₂₂H₂₈O₁₁ | [1][3][4][5] |
| Molecular Weight | 468.45 g/mol | [1][4][5] |
| Canonical SMILES | CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O | [1][4] |
| InChI Key | XATAXBHNGRMKLI-OOBAEQHESA-N | [4] |
Section 2: The Chemical Architecture
The structure of Cimifugin 4'-O-beta-D-glucopyranoside is best understood by deconstructing it into its two primary components: the aglycone (cimifugin) and the attached glycone (glucose moiety).
2.1 The Aglycone: Cimifugin Core
The core of the molecule is cimifugin, which belongs to the chromone class of compounds. Specifically, it is a dihydrofuro[3,2-g]chromen-5-one.[1] This heterotricyclic system is characterized by:
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A chromone skeleton.
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A fused dihydrofuran ring.
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Key substituents that include a methoxy group at position 4, a hydroxymethyl group at position 7, and a 2-hydroxypropan-2-yl substituent at position 2.[1]
2.2 The Glycosidic Linkage
The defining feature of this molecule is the O-glycosidic bond that connects the sugar to the aglycone.
-
The Glycone: A D-glucopyranose unit, which is a six-membered ring form of glucose.
-
Point of Attachment: The glucose is attached to the oxygen atom of the 2-hydroxypropan-2-yl substituent of the cimifugin core. This position is designated as 4'.
-
Stereochemistry: The linkage is of a beta (β) configuration. This stereochemical detail is crucial as it dictates the three-dimensional shape of the molecule and can profoundly impact its interaction with biological targets like enzymes and receptors. The β-configuration indicates that the glycosidic bond at the anomeric carbon (C-1 of glucose) is oriented equatorially.
Caption: 2D Chemical Structure of Cimifugin 4'-O-beta-D-glucopyranoside.
Section 3: A Validated Workflow for Isolation and Structural Elucidation
The confirmation of a chemical structure is a systematic process that begins with isolating the pure compound and culminates in its detailed spectroscopic analysis. This workflow represents a standard, field-proven approach for natural product chemistry.
Caption: Standardized workflow for the isolation and structural elucidation of natural glycosides.
Section 4: Experimental Protocols and Mechanistic Rationale
4.1 Protocol 1: Isolation and Purification of Furanocoumarin Glycosides
This protocol is a generalized yet robust method adapted from established techniques for extracting furanocoumarins and their glycosides from plant matrices.[6][7][8]
1. Material Preparation:
- Air-dry the plant material (e.g., rhizomes of Cimicifuga foetida) at room temperature to a constant weight.
- Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
- Rationale: Grinding ensures efficient solvent penetration, maximizing the extraction yield.
2. Microwave-Assisted Extraction (MAE):
- Combine the powdered plant material with a 75% ethanol/water solution at a solvent-to-solid ratio of 20:1 (v/w).[6]
- Perform extraction in a microwave reactor at 70°C for 10 minutes.[6]
- Filter the resulting mixture and collect the supernatant. Repeat the extraction on the residue twice more.
- Rationale: MAE uses microwave energy to heat the solvent and plant material directly, leading to faster and more efficient extraction compared to conventional methods like maceration.[7] A hydroethanolic solvent is chosen for its ability to extract a broad range of polar and moderately polar compounds, including glycosides.
3. Fractionation by Solid-Phase Extraction (SPE):
- Concentrate the combined ethanolic extracts under reduced pressure to obtain a crude residue.
- Re-dissolve the residue in water and load it onto a C18 SPE cartridge.
- Wash the cartridge with water to remove highly polar impurities (e.g., sugars, salts).
- Elute the target compounds with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
- Rationale: SPE provides a rapid and effective cleanup and fractionation step. The C18 stationary phase retains the chromone glycoside while allowing very polar impurities to pass through. The stepwise elution separates compounds based on increasing hydrophobicity.
4. Final Purification by Preparative HPLC:
- Pool the fractions from SPE containing the target compound (identified by thin-layer chromatography or analytical HPLC).
- Inject the pooled fractions into a preparative reverse-phase HPLC system (e.g., C18 column).
- Elute with an isocratic or gradient mobile phase of acetonitrile and water.
- Collect the peak corresponding to Cimifugin 4'-O-beta-D-glucopyranoside and verify its purity (>98%) by analytical HPLC.
- Rationale: Preparative HPLC is the gold standard for obtaining high-purity compounds. The reverse-phase column separates molecules based on hydrophobicity, providing the resolution needed to isolate the target glycoside from closely related structures.
4.2 Protocol 2: Spectroscopic Analysis for Structural Verification
1. Mass Spectrometry:
- Acquire a high-resolution mass spectrum using ESI-Q-TOF MS in positive ion mode. This will yield the exact mass of the protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular formula, C₂₂H₂₈O₁₁.[9]
- Perform MS/MS analysis on the parent ion. A characteristic fragmentation will be the neutral loss of the glucose unit (162.0528 Da), which strongly supports the presence of a hexose glycoside.[9]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
- ¹H-NMR: This spectrum will show signals for aromatic protons on the chromone core, a singlet for the methoxy group, signals for the hydroxymethyl protons, and a complex region for the sugar protons. The key signal is the anomeric proton (H-1' of the glucose), which will appear as a doublet with a coupling constant (J) of approximately 7-8 Hz, confirming the β-configuration of the glycosidic bond.
- ¹³C-NMR: This will confirm the total number of carbons (22) and show characteristic chemical shifts for the carbonyl carbon of the chromone, aromatic carbons, and the anomeric carbon of the glucose (typically ~100-105 ppm).
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it will show a long-range correlation between the anomeric proton of the glucose and the carbon of the aglycone to which it is attached, definitively confirming the 4'-O linkage.
Section 5: Biological Context and Significance
The parent aglycone, cimifugin, has demonstrated notable biological activities, primarily anti-inflammatory effects.[1] Studies have shown it can suppress critical inflammatory signaling pathways such as MAPKs and NF-κB.[1] Sepiapterin reductase (SPR) has also been identified as a potential molecular target.[1]
The glycosylation of cimifugin to form Cimifugin 4'-O-beta-D-glucopyranoside is a significant modification. From a drug development perspective, this structural change is expected to:
-
Increase Water Solubility: The addition of the polar glucose moiety enhances solubility, which can improve formulation possibilities and bioavailability.
-
Alter Pharmacokinetics: Glycosylation can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME). The glycoside may act as a pro-drug, being hydrolyzed in vivo to release the active aglycone, or it may possess its own unique biological activity.
Understanding this precise chemical structure is therefore the first step toward exploring its therapeutic potential and developing it as a pharmacological agent.
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Cimifugin 4'-O-beta-D-glucopyranoside. PubChem, National Center for Biotechnology Information. [Link]
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Extraction, isolation, and purification of furanocoumarins from invasive Heracleum sosnowskyi. National Center for Biotechnology Information. [Link]
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Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. National Center for Biotechnology Information. [Link]
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Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds. SpringerLink. [Link]
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Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. MDPI. [Link]
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Content of (a) cimifugin β-D-glucopyranoside. ResearchGate. [Link]
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(PDF) Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi. ResearchGate. [Link]
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Analytical Methods for Isolation, Separation and Identification of Selected Furanocoumarins in Plant Material. ResearchGate. [Link]
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Cimifugin 4'-O-β-D-glucopyranoside. Lifeasible. [Link]
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Studies on the Constituents of Cimicifuga Species. XXVI.1) Twelve New Cyclolanostanol Glycosides from the Underground Parts of C. J-STAGE. [Link]
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Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). National Center for Biotechnology Information. [Link]
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